molecular formula C11H15NOS B13248162 (4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol

(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol

Cat. No.: B13248162
M. Wt: 209.31 g/mol
InChI Key: QGWUDHHIKQKANP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol typically involves the following steps:

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve these targets, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-amine share structural similarities.

    Cyclopentene derivatives: Compounds like cyclopent-2-en-1-ol and cyclopent-2-en-1-one are structurally related.

Uniqueness

(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol is unique due to its specific combination of a thiophene ring and a cyclopentene ring, along with the presence of both an amino and a hydroxymethyl group. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

[4-(thiophen-2-ylmethylamino)cyclopent-2-en-1-yl]methanol

InChI

InChI=1S/C11H15NOS/c13-8-9-3-4-10(6-9)12-7-11-2-1-5-14-11/h1-5,9-10,12-13H,6-8H2

InChI Key

QGWUDHHIKQKANP-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC1NCC2=CC=CS2)CO

Origin of Product

United States

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